2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Description
This compound, identified by CAS No. 533893-90-2, is a structurally complex molecule featuring a thieno[2,3-c]pyridine core substituted with dimethylsulfamoyl, benzoyl, and carboxamide groups. Its molecular architecture includes a bicyclic thienopyridine system (5,7-dihydro-4H-thieno[2,3-c]pyridine) and a dimethylsulfamoylbenzoyl moiety, which may confer unique physicochemical and biological properties . Synonyms for this compound include Oprea1_251277 and F0562-0223, though its precise therapeutic or functional role remains unspecified in available literature.
Properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c1-20-18(25)16-14-9-10-23(4)11-15(14)28-19(16)21-17(24)12-5-7-13(8-6-12)29(26,27)22(2)3/h5-8H,9-11H2,1-4H3,(H,20,25)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVPPKHNHBZBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct comparative studies of this compound are absent in the provided evidence, its structural motifs align with classes of molecules explored in medicinal chemistry. Below, we hypothesize key comparisons based on shared functional groups and scaffolds:
Table 1: Structural and Functional Comparison
Key Observations:
Thienopyridine Core: The thieno[2,3-c]pyridine scaffold is less common than its [2,3-b] or [3,4-b] isomers, which are prevalent in antiplatelet and antiviral drugs.
Dimethylsulfamoyl Group : This substituent differentiates the compound from simpler sulfonamides, possibly improving target selectivity or pharmacokinetics. Similar groups are seen in COX-2 inhibitors (e.g., Celecoxib) .
Carboxamide Substituents : The dual carboxamide groups at positions 3 and N-methyl suggest hydrogen-bonding interactions, a hallmark of kinase inhibitors like Sorafenib.
Limitations in Current Evidence:
- No explicit data on biological activity, toxicity, or synthetic routes for the compound .
- The provided literature lacks comparative pharmacological or crystallographic studies (e.g., SHELX-refined structures for analogs) .
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